5,5-二甲基-4-氧代己酸

描述

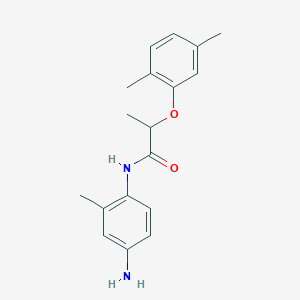

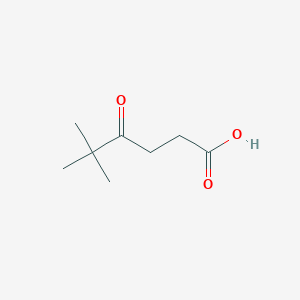

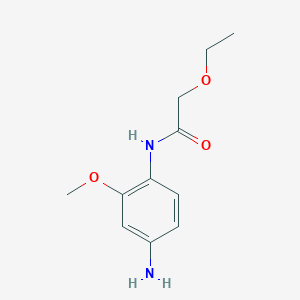

5,5-Dimethyl-4-oxohexanoic acid is a chemical compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .

Synthesis Analysis

The synthesis of 5,5-Dimethyl-4-oxohexanoic acid involves the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate .Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-4-oxohexanoic acid is represented by the linear formula C8H14O3 . The compound has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .科学研究应用

化学合成和衍生物

5,5-二甲基-4-氧代己酸及其衍生物已被应用于各种化学合成过程中。例如,Ronsheim、Hilgenkamp和Zercher(2003)探讨了从β-酮酸酯形成γ-酮酸酯的过程,其中包括甲基5,5-二甲基-4-氧代己酸酯作为关键组分(Ronsheim, Hilgenkamp, & Zercher, 2003)。另一个例子是Hayes和Wallace(1990)的工作,他们开发了一种简单的途径合成甲基5S-(苯甲酰氧基)-6-氧代己酸酯,这是白三烯合成中的一个关键中间体(Hayes & Wallace, 1990)。

制药研究

在制药研究领域,Gonzalez等人(1996)合成了(2S,4S)-4-羟基-2,5-二甲基-3-氧代己酸的衍生物,这是抗肿瘤大环脱氨肽类药物家族中的一个成分。这说明了该化合物在开发潜在治疗药物方面的相关性(Gonzalez et al., 1996)。

有机化学

在有机化学中,Freer和Yates(1984)研究了2-环己烯-1-酮的氧化到2-环己烯-1,4-二酮的过程,包括5,5-二甲基-2-环己烯-1-酮,展示了该化合物在化学转化中的多功能性(Freer & Yates, 1984)。

生化应用

Yamamoto、Oritani和Yamashita(1990)利用5,5-二甲基-4-氧代己酸的衍生物合成手性γ-离子亚乙酸,突显了其在与天然产物合成相关的生化研究中的应用(Yamamoto, Oritani, & Yamashita, 1990)。

分析化学

在分析化学中,Kanawati等人(2007)对小型羰基羧酸进行了质谱表征,包括5-氧代己酸,这是与5,5-二甲基-4-氧代己酸密切相关的化合物。这项研究有助于理解质谱中离子碎裂机制(Kanawati et al., 2007)。

先进材料科学

对5,5-二甲基-4-氧代己酸及其类似物的探索延伸到先进材料科学领域。Marselli等人(2003)研究了硼掺杂金刚石电极上羟基自由基的电生成,利用5,5-二甲基-1-吡啶-N-氧化物检测这些自由基(Marselli et al., 2003)。

属性

IUPAC Name |

5,5-dimethyl-4-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZDZPZFDKTEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515539 | |

| Record name | 5,5-Dimethyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57965-24-9 | |

| Record name | 5,5-Dimethyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of the synthesized 5,5-dimethyl-4-oxohexanoic acid derivatives discussed in the research papers?

A1: The research primarily focuses on synthesizing and evaluating novel derivatives of 5,5-dimethyl-4-oxohexanoic acid for their potential analgesic (pain-relieving) and antimicrobial properties. [, ] Both studies highlight the synthesis of various N-hetarylamides and substituted esters of 2-[2-(diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates. While the exact mechanisms of action are not fully elucidated within these papers, the observed biological activities suggest potential applications in developing new drug candidates for pain management and combating microbial infections.

Q2: How does the structure of the 5,5-dimethyl-4-oxohexanoic acid derivatives influence their biological activity?

A2: Although specific Structure-Activity Relationship (SAR) data is not extensively discussed in the provided papers, it's clear that modifications to the 5,5-dimethyl-4-oxohexanoic acid scaffold impact biological activity. [, ] For instance, introducing different N-hetaryl groups in the amide derivatives or varying substituents on the aromatic rings in the ester derivatives leads to differences in their analgesic and antimicrobial potencies. This suggests that further SAR studies could be valuable in optimizing these compounds for specific therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)

![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)